

Molecular structure and formula of Ethyl 3-(2-bromophenyl)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(2-bromophenyl)propanoate

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An In-depth Technical Guide to **Ethyl 3-(2-bromophenyl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)propanoate is a substituted benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthesis route with detailed experimental protocols, and potential applications based on related compounds. Due to the limited availability of data for this specific compound, information from closely related isomers and analogues is referenced to provide a comprehensive profile.

Molecular Structure and Formula

Ethyl 3-(2-bromophenyl)propanoate is an organic compound featuring a benzene ring substituted with a bromine atom at the ortho position and a 3-ethoxy-3-oxopropyl group.

- Molecular Formula: $C_{11}H_{13}BrO_2$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: **ethyl 3-(2-bromophenyl)propanoate**[\[1\]](#)
- CAS Number: 135613-33-1[\[2\]](#)[\[3\]](#)

- Molecular Weight: 257.13 g/mol [1][2]
- SMILES: CCOC(=O)CCC1=CC=CC=C1Br[1]
- Synonyms: ethyl 3-(2-bromophenyl)propionate, 3-(2-bromophenyl)propionic acid ethyl ester, benzenepropanoic acid, 2-bromo-, ethyl ester[1]

Physicochemical Properties

Quantitative data for **Ethyl 3-(2-bromophenyl)propanoate** is not widely available. The following table includes data for the closely related isomer, ethyl 3-(4-bromophenyl)propanoate, for comparative purposes and should be used with caution as ortho and para isomers can have significantly different physical properties.

Property	Value	Notes
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[1][2]
Molecular Weight	257.13 g/mol	[1][2]
Appearance	Data not available	Data for the 4-bromo isomer is a colorless to pale yellow liquid or solid.[4]
Boiling Point	Data not available	For 4-bromo isomer: 154-156 °C at 4 Torr.[4]
Melting Point	Data not available	
Density	Data not available	For 4-bromo isomer: 1.343 g/cm ³ . [4]
Solubility	Data not available	Expected to be soluble in organic solvents like ethanol and dimethylformamide and insoluble in water.[4]

Spectral Data

Specific spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **Ethyl 3-(2-bromophenyl)propanoate** are not readily available in public databases. Researchers are advised to acquire this data upon synthesis or purchase to confirm identity and purity.

Synthesis and Experimental Protocols

A plausible and efficient synthesis route for **Ethyl 3-(2-bromophenyl)propanoate** involves a two-step process:

- Step 1: Synthesis of the precursor, 3-(2-bromophenyl)propanoic acid, from 2-bromobenzaldehyde.
- Step 2: Fischer esterification of 3-(2-bromophenyl)propanoic acid to yield the final ethyl ester product.

Experimental Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid

This protocol is adapted from a patented industrialized method.^{[5][6]}

Materials:

- 2-bromobenzaldehyde
- Isopropylidene malonate (Meldrum's acid)
- Triethylamine
- Formic acid
- Hydrochloric acid (concentrated)
- Ethyl acetate
- n-Heptane
- Water

Procedure:

- To a reaction flask, add triethylamine (5.2 equivalents).
- While maintaining the temperature between 15-40°C, slowly add formic acid (13.2 equivalents).
- To the resulting clear solution, add isopropylidene malonate (1.1 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).
- Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
- Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC) until completion.
- Cool the mixture to 20-35°C.
- Quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the mixture.
- Stir for 2-3 hours at 15-35°C, which should result in the precipitation of the crude product.
- Filter the crude 3-(2-bromophenyl)propanoic acid and dry.
- For purification, dissolve the crude product in ethyl acetate, then add n-heptane to precipitate impurities. Filter the solution and concentrate the filtrate. Add n-heptane again to the concentrated filtrate to crystallize the pure product.
- Filter the purified product and dry under vacuum at 45-50°C.

Experimental Protocol 2: Esterification of 3-(2-bromophenyl)propanoic acid

This is a general Fischer esterification protocol.

Materials:

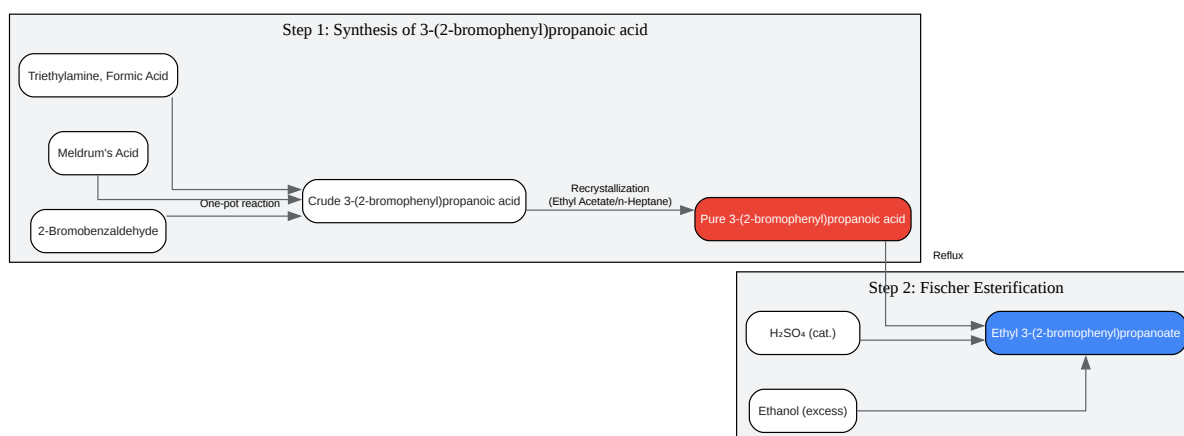
- 3-(2-bromophenyl)propanoic acid (from Step 1)

- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether

Procedure:

- Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equivalent) in a large excess of absolute ethanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 3-(2-bromophenyl)propanoate**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **Ethyl 3-(2-bromophenyl)propanoate**.

Applications in Research and Drug Development

While specific applications for **Ethyl 3-(2-bromophenyl)propanoate** are not extensively documented, its structural motifs are present in molecules with significant biological activity and utility in materials science.

- **Pharmaceutical Intermediate:** Brominated aromatic compounds are valuable precursors in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. This makes **Ethyl 3-(2-bromophenyl)propanoate** a potential starting material for the synthesis of novel drug candidates.

- **PROTAC Linkers:** The related compound, Ethyl 3-(4-bromophenyl)propanoate, is identified as a PROTAC (Proteolysis Targeting Chimera) linker.^[7] PROTACs are an emerging therapeutic modality designed to degrade specific proteins. It is plausible that the ortho-isomer could also be explored for similar applications in the design of novel PROTACs.
- **Materials Science:** The bromophenyl group can be used to modify the properties of polymers, such as increasing the refractive index or providing a site for further functionalization. Related compounds are used as precursors for functional monomers in polymerization reactions.^[8]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Ethyl 3-(2-bromophenyl)propanoate** is not readily available. However, based on related brominated organic esters, the following precautions are advised:

- **General Hazards:** Assumed to be harmful if swallowed and may cause skin and eye irritation.^[4]
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place.
- **In case of exposure:**
 - **Skin contact:** Wash off immediately with plenty of soap and water.
 - **Eye contact:** Rinse cautiously with water for several minutes.
 - **Inhalation:** Move to fresh air.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This information is provided for guidance only and is based on data for structurally related compounds. A full risk assessment should be conducted before handling this chemical.

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